Tert-butyl ethyl oxalate
Overview
Description
Tert-butyl ethyl oxalate is a colorless liquid . It is used as a radical initiator in the polymerization of monomers . The molecular formula is C8H14O4 .
Synthesis Analysis
Tert-butyl ethyl oxalate can be synthesized using various methods. One method involves the use of an aqueous NaOH solution with relatively non-toxic THF or acetonitrile as a co-solvent at around 0–5 °C . The procedures are simple and environmentally friendly without requiring toxic or expensive reagents .
Molecular Structure Analysis
The molecular structure of Tert-butyl ethyl oxalate is characterized by the presence of a tert-butyl group . This group is known for its unique reactivity pattern, which is highlighted by its use in various chemical transformations .
Physical And Chemical Properties Analysis
Tert-butyl ethyl oxalate is a colorless liquid . Its molecular weight is 174.194 Da . More specific physical and chemical properties may depend on factors such as temperature and pressure.
Scientific Research Applications
Organic Synthesis
Tert-butyl ethyl oxalate: is utilized in organic synthesis, particularly in the preparation of β-keto esters . These esters are pivotal intermediates in synthesizing complex molecules like pharmaceuticals . The compound’s ability to undergo transesterification reactions makes it valuable for modifying ester groups in various chemical syntheses.
Polymer Production
In the polymer industry, Tert-butyl ethyl oxalate plays a role in the production of polymers and rubber products . Its reactivity is harnessed to create specific polymer structures, which can lead to the development of materials with desired properties such as increased durability or flexibility.
Analytical Chemistry
The tert-butyl group, part of the Tert-butyl ethyl oxalate structure, is significant in analytical chemistry. It is used for the systematic naming of compounds and understanding the impact of substituents on chemical reactions . This knowledge is essential for the development of new analytical methods and the improvement of existing ones.
Biochemistry Applications
In biochemistry, the tert-butyl group’s unique reactivity is explored for its potential applications in biosynthetic pathways and biocatalytic processes . This could lead to advancements in enzyme design and the development of new biochemical reactions.
Environmental Impact Studies
Tert-butyl ethyl oxalate: and its related compounds are subjects of environmental impact studies. Research focuses on understanding their biodegradation potential and effects on groundwater resources . These studies are crucial for environmental protection and the development of remediation strategies.
Industrial Uses
This compound is used in various industrial applications, including as a solvent and in the manufacture of other chemicals . Its properties make it suitable for use in processes that require specific reactivity or solubility characteristics.
Safety and Handling in Industrial Settings
Tert-butyl ethyl oxalate: is also relevant in the context of industrial safety. Information on its handling, storage, and potential hazards is essential for maintaining safe working environments .
Pharmaceutical Formulations
The tert-butyl group’s stability and reactivity make it a valuable component in pharmaceutical formulations. It is used as a protecting group for carboxylic acids and alcohols, which is a common practice in peptide and protein synthesis .
Mechanism of Action
Safety and Hazards
Future Directions
properties
IUPAC Name |
2-O-tert-butyl 1-O-ethyl oxalate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H14O4/c1-5-11-6(9)7(10)12-8(2,3)4/h5H2,1-4H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZFGBGKKWENABEC-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C(=O)OC(C)(C)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H14O4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70562600 | |
Record name | tert-Butyl ethyl ethanedioate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70562600 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
174.19 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Tert-butyl ethyl oxalate | |
CAS RN |
50624-94-7 | |
Record name | tert-Butyl ethyl ethanedioate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70562600 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | tert-butyl ethyl oxalate | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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